molecular formula C13H11N5O2S B13957855 6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13957855
M. Wt: 301.33 g/mol
InChI Key: GMICKWJWXHPGEI-UHFFFAOYSA-N
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Description

6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-nitrobenzyl chloride with 6-(methylthio)pyrazolo[3,4-d]pyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of a methylthio group and a nitrobenzyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

6-methylsulfanyl-1-[(2-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11N5O2S/c1-21-13-14-6-10-7-15-17(12(10)16-13)8-9-4-2-3-5-11(9)18(19)20/h2-7H,8H2,1H3

InChI Key

GMICKWJWXHPGEI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=NN(C2=N1)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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